molecular formula C15H24O B14467133 Cyclopentanol, 2-[2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene]- CAS No. 71820-45-6

Cyclopentanol, 2-[2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene]-

Cat. No.: B14467133
CAS No.: 71820-45-6
M. Wt: 220.35 g/mol
InChI Key: NXMXUQDKFPZCRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentanol, 2-[2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene]- is an organic compound with the molecular formula C14H24O It is a derivative of cyclopentanol, featuring a complex structure with multiple functional groups, including a cyclopentene ring and an ethylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanol, 2-[2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene]- can be achieved through several methods. One common approach involves the acid-catalyzed dehydration of cyclopentanediols, which affords cyclopentenone intermediates . These intermediates can then undergo further reactions to introduce the ethylidene substituent.

Another method involves the elimination of α-bromo-cyclopentanone using lithium carbonate, followed by Claisen condensation, decarboxylation, and isomerization cascades of unsaturated diesters . These steps result in the formation of the desired compound with high specificity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanol, 2-[2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

Cyclopentanol, 2-[2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene]- has several scientific research applications:

Mechanism of Action

The mechanism by which Cyclopentanol, 2-[2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene]- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist to certain receptors, influencing cellular signaling and metabolic processes. The compound’s structure allows it to bind to active sites on enzymes, modulating their activity and affecting biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Buten-1-ol, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-
  • 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl-
  • 3-Methyl-5-(2,2,3-trimethyl-3-cyclopentenyl)pentan-2-ol

Uniqueness

Cyclopentanol, 2-[2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene]- stands out due to its specific structural features, such as the ethylidene substituent and the cyclopentene ring

Properties

CAS No.

71820-45-6

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

2-[2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethylidene]cyclopentan-1-ol

InChI

InChI=1S/C15H24O/c1-11-7-9-13(15(11,2)3)10-8-12-5-4-6-14(12)16/h7-8,13-14,16H,4-6,9-10H2,1-3H3

InChI Key

NXMXUQDKFPZCRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1(C)C)CC=C2CCCC2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.